N-phenyl-2-(1-piperidinylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-phenyl-2-(1-piperidinylcarbonyl)benzamide" is a compound related to a class of piperidine derivatives. These compounds are often studied for their biological activities, including anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of similar piperidine derivatives involves creating compounds with significant variations in their structures, leading to changes in their biological activity. For example, a study detailed the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed enhanced activity upon substitution at specific positions (Sugimoto et al., 1990). Another study described the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, highlighting the importance of the aryllithium reaction in its synthesis (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including "N-phenyl-2-(1-piperidinylcarbonyl)benzamide," significantly impacts their biological activity. Structural modifications, such as adding phenyl groups or altering nitrogen atoms in the piperidine ring, lead to enhanced anti-acetylcholinesterase activity (Sugimoto et al., 1992).
Chemical Reactions and Properties
These compounds participate in various chemical reactions. For instance, the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine leads to the formation of different benzamide derivatives, depending on factors like solvent and temperature (Topuzyan et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are influenced by their structural elements. X-ray structure, Hirshfeld surface analysis, and DFT calculations provide insights into their solid-state structures, hydrogen bonding, and interactions, which are crucial for understanding their physical behavior (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by their molecular structure. Studies on derivatives of N-phenyl-2-(1-piperidinylcarbonyl)benzamide have shown that these compounds exhibit a range of biological activities, which can be attributed to their chemical properties (Wei et al., 2000).
properties
IUPAC Name |
N-phenyl-2-(piperidine-1-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(20-15-9-3-1-4-10-15)16-11-5-6-12-17(16)19(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYPTROLGKUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.